Cas no 1567102-05-9 ([1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol)
![[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol structure](https://www.kuujia.com/scimg/cas/1567102-05-9x500.png)
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole-4-methanol, 1-(3-azetidinyl)-
- (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- (1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
- [1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride
- [1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
- SB51296
- [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
-
- MDL: MFCD26886968
- Inchi: 1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H
- InChI Key: HEMLJVWFJJNNSB-UHFFFAOYSA-N
- SMILES: Cl[H].O([H])C([H])([H])C1=C([H])N(C2([H])C([H])([H])N([H])C2([H])[H])N=N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 139
- Topological Polar Surface Area: 63
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242567-0.05g |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 0.05g |
$768.0 | 2024-06-19 | |
Chemenu | CM291616-1g |
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride |
1567102-05-9 | 95+% | 1g |
$404 | 2023-03-07 | |
Enamine | EN300-242567-0.5g |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 0.5g |
$877.0 | 2024-06-19 | |
Enamine | EN300-242567-2.5g |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2307-10G |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 10g |
¥ 19,734.00 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2307-250MG |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 250MG |
¥ 1,584.00 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2307-1G |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 1g |
¥ 3,946.00 | 2023-03-07 | |
Enamine | EN300-242567-5.0g |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2307-5G |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 95% | 5g |
¥ 11,840.00 | 2023-03-07 | |
Enamine | EN300-242567-5g |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol |
1567102-05-9 | 5g |
$2650.0 | 2023-08-31 |
[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol Related Literature
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
Recent Advances in the Study of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1567102-05-9) and Its Applications in Chemical Biology and Medicine
The compound [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1567102-05-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a scaffold for drug development.
Recent studies have highlighted the versatility of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol as a building block for the design of novel bioactive molecules. The presence of both the azetidine and triazole moieties in its structure offers opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological contexts. Researchers have successfully synthesized derivatives of this compound and evaluated their efficacy in targeting specific enzymes and receptors implicated in diseases such as cancer, infectious diseases, and neurological disorders.
One of the key findings from recent research is the compound's ability to act as a potent inhibitor of certain kinases involved in cell signaling pathways. In vitro and in vivo studies have demonstrated that derivatives of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol exhibit promising activity against cancer cell lines, with some showing selectivity for tumor cells over normal cells. These results suggest that this scaffold could serve as a valuable starting point for the development of targeted cancer therapies.
Additionally, the compound has shown potential in antimicrobial applications. Researchers have reported that certain derivatives display significant activity against drug-resistant bacterial strains, making them candidates for further development as novel antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although detailed studies are still ongoing to elucidate the precise molecular interactions.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives. New catalytic methods have been developed to improve yield and selectivity, while reducing the environmental impact of the synthesis process. These methodological improvements are expected to facilitate broader exploration of this chemical space and accelerate the discovery of new drug candidates.
In conclusion, [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS: 1567102-05-9) represents a promising scaffold in medicinal chemistry with demonstrated potential across multiple therapeutic areas. Ongoing research continues to uncover new applications and optimize its properties for clinical translation. The compound's versatility and the growing body of evidence supporting its biological activity make it a compelling subject for further investigation in the field of chemical biology and drug discovery.
1567102-05-9 ([1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol) Related Products
- 1225923-56-7(2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid)
- 2138057-51-7(3-[1-(1H-1,2,3-triazol-4-yl)cyclopropyl]aniline)
- 21378-21-2(3-methylcyclohex-2-en-1-ol)
- 1805382-68-6(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)pyridine-5-acetonitrile)
- 66106-97-6(2-(4-ethynylphenyl)propan-2-ol)
- 1261730-53-3(1-Naphthalenecarboxylic acid, 8-(difluoromethyl)-)
- 73231-34-2(Florfenicol)
- 1805285-79-3(3-(Difluoromethyl)-2,4-dimethoxypyridine-6-methanol)
- 1379829-11-4(rel-(1R,2S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid)
- 2104332-22-9(6-(Propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carbonitrile)



